"Methyl 3,4-O-isopropylidene-L-threonate" chemical structure and IUPAC name
"Methyl 3,4-O-isopropylidene-L-threonate" chemical structure and IUPAC name
An In-Depth Technical Guide to Methyl 3,4-O-isopropylidene-L-threonate: A Chiral Building Block for Complex Synthesis
Executive Summary: Methyl 3,4-O-isopropylidene-L-threonate is a versatile chiral intermediate of significant value to the pharmaceutical and fine chemical industries. Derived from L-threonic acid, this compound provides a rigid, stereochemically defined four-carbon backbone, making it an essential precursor for the asymmetric synthesis of complex natural products and novel drug candidates. The strategic placement of an isopropylidene protecting group on the vicinal diols offers both stability and a facile route for deprotection, while the methyl ester and free hydroxyl groups serve as handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and application, with a focus on its utility in advanced organic synthesis for a professional audience of researchers and drug development scientists.
Introduction: The Strategic Importance of Chiral Precursors
In the landscape of modern drug discovery, the stereochemical identity of a molecule is paramount to its biological activity and safety profile. Chiral building blocks—small, enantiomerically pure molecules—are the foundational elements that enable the construction of complex, three-dimensional pharmacophores with precise stereocontrol. Methyl 3,4-O-isopropylidene-L-threonate (1) has emerged as a key player in this field, valued for its predefined stereocenters derived from the natural chiral pool.
The L-threonate scaffold itself has demonstrated biological relevance; for instance, Magnesium L-threonate is noted for its ability to enhance cognitive functions, suggesting that the threonate moiety can influence biological transport and activity.[1] By protecting the diol system of L-threonic acid as an isopropylidene acetal, compound 1 becomes a stable, lipophilic intermediate, primed for selective modification at its remaining functional sites. Its most prominent application lies in its use as a precursor for synthesizing complex heterocyclic systems, such as the dihydrofuran core of the natural product (-)-echinosporin. This guide will detail the chemical properties of 1 and provide a deep dive into its synthetic utility.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is critical for regulatory and research purposes. The structural and naming conventions for Methyl 3,4-O-isopropylidene-L-threonate are outlined below.
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IUPAC Name : Methyl (2R,3S)-3-hydroxy-2,3-O-(propan-2-ylidene)butanedioate-4-oate, more commonly referred to as methyl (αR,4S)-2,2-dimethyl-α-hydroxy-1,3-dioxolane-4-acetate.[1]
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Common Synonyms : 3,4-O-Isopropylidene-L-threonic acid methyl ester.[1]
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CAS Number : 92973-40-5.[1]
The structure features a 1,3-dioxolane ring formed by the protection of the C3 and C4 hydroxyl groups of L-threonate with an isopropylidene group. This imparts conformational rigidity and defines the spatial orientation of the substituents.
Caption: Chemical structure of Methyl 3,4-O-isopropylidene-L-threonate.
Physicochemical and Technical Properties
A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and safety considerations. The data for Methyl 3,4-O-isopropylidene-L-threonate is compiled in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | |
| Molecular Weight | 190.19 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 125 °C at 12 mmHg | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.446 | |
| Optical Activity ([α]²⁰/D) | +18.5° (c = 2 in acetone) | |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| SMILES String | COC(=O)[C@@H]1COC(C)(C)O1 | |
| InChI Key | JSFASCPVVJBLRD-NTSWFWBYSA-N |
Synthesis and Manufacturing
The synthesis of Methyl 3,4-O-isopropylidene-L-threonate typically begins with a readily available chiral precursor, L-threonic acid, or its salts, which can be derived from the oxidative cleavage of L-ascorbic acid (Vitamin C).[2] The subsequent transformation involves two key steps that can often be performed in a single pot: esterification of the carboxylic acid and protection of the vicinal diol.
A representative and analogous procedure is the preparation of dimethyl 2,3-O-isopropylidene-L-tartrate from L-tartaric acid.[3] Adapting this methodology, L-threonic acid is reacted with an acetalating agent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and methanol. 2,2-dimethoxypropane serves as both the isopropylidene source and a water scavenger, while methanol acts as the esterifying agent. The reaction is driven to completion by the removal of acetone and water byproducts, typically via azeotropic distillation.
Plausible Synthetic Rationale:
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Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid and one of the hydroxyls of the diol, activating them towards nucleophilic attack.
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Acetal Formation: The diol attacks 2,2-dimethoxypropane, leading to the formation of the five-membered dioxolane ring and the release of two molecules of methanol.
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Esterification: The carboxylic acid is esterified by methanol under acidic conditions (Fischer esterification).
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Workup: The reaction is quenched with a mild base (e.g., anhydrous potassium carbonate) to neutralize the acid catalyst, and the product is purified by vacuum distillation.[3]
Application as a Synthetic Intermediate
The primary value of Methyl 3,4-O-isopropylidene-L-threonate lies in its role as a versatile intermediate for constructing more complex molecules. The free secondary alcohol is a key functional handle for oxidation, substitution, or coupling reactions, while the protected diol ensures the stereochemical integrity of the C3 and C4 positions is maintained.
Case Study: Synthesis of a Dihydrofuran Precursor for (-)-Echinosporin
A well-documented application is its use in the synthesis of a key dihydrofuran substrate, an essential component for the total synthesis of the natural product (-)-echinosporin.[4] This transformation is a robust, multi-step sequence that showcases the utility of the title compound.
Caption: High-level workflow for the synthesis of a dihydrofuran substrate.[4]
Step-by-Step Protocol & Mechanistic Rationale
The following protocols are adapted from established synthetic transformations and provide a reliable method for converting the title compound into the target dihydrofuran.[4]
Step 1: Swern Oxidation of the Secondary Alcohol
This step converts the free hydroxyl group into a ketone, which is a necessary precursor for the subsequent olefination.
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Protocol :
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Dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
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Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq) in anhydrous DCM, maintaining the temperature below -60 °C.
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After 15 minutes, add a solution of Methyl 3,4-O-isopropylidene-L-threonate (1.0 eq) in anhydrous DCM.
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Stir at -78 °C for 45 minutes.
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Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature.
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Quench with water and perform a standard aqueous workup. Purify by flash column chromatography.[4]
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Causality and Expertise : The Swern oxidation is chosen for its exceptionally mild conditions, which prevents epimerization of the adjacent stereocenter and avoids over-oxidation or side reactions common with harsher, metal-based oxidants. The low temperature (-78 °C) is critical for the stability of the intermediate alkoxysulfonium ylide. Triethylamine acts as a non-nucleophilic base to deprotonate the carbon adjacent to the sulfonium center, inducing the elimination that forms the ketone.
Step 2: Wittig-Type Olefination
This classic carbon-carbon bond-forming reaction introduces the vinylidene moiety required for the final cyclization step.
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Protocol :
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Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool to 0 °C and slowly add n-butyllithium (1.1 eq). The formation of a deep yellow color indicates the generation of the phosphorus ylide.
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Stir at 0 °C for 30 minutes.
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Add a solution of the intermediate ketone (1.0 eq) in anhydrous THF.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench with saturated aqueous ammonium chloride and perform an ethereal extraction.[4]
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Causality and Expertise : The Wittig reaction is highly reliable for converting ketones into alkenes. Methyltriphenylphosphonium bromide is the precursor to the simplest phosphorus ylide, which installs a terminal methylene (=CH₂) group. The use of a strong, non-nucleophilic base like n-butyllithium is required to deprotonate the phosphonium salt. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Step 3: Acid-Catalyzed Intramolecular Cyclization
The final step involves the formation of the dihydrofuran ring system.
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Protocol : The specific conditions for this step (e.g., choice of acid, solvent, temperature) would be optimized based on the exact substrate, but generally involve treating the intermediate alkene with a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) in an appropriate solvent.
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Causality and Expertise : The acid catalyst protonates the ester carbonyl, making it a more potent electrophile. The pi-bond of the newly installed alkene then acts as a nucleophile, attacking the activated carbonyl in an intramolecular fashion to form the five-membered dihydrofuran ring. This type of cyclization is a common and powerful strategy for the synthesis of heterocyclic compounds.
Spectroscopic Characterization
Expected ¹H NMR Spectrum (in CDCl₃):
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~3.75 ppm (s, 3H) : Methyl protons of the ester (-COOCH₃).
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~4.3-4.5 ppm (m, 2H) : Protons on the C2 and C3 carbons of the threonate backbone. The exact chemical shifts and coupling constants (J-values) will be dependent on the dihedral angle defined by the rigid dioxolane ring.
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~4.0-4.2 ppm (m, 2H) : Methylene protons (CH₂) at the C4 position.
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~2.5-3.5 ppm (br s, 1H) : Hydroxyl proton (-OH). This peak may be broad and its position is concentration-dependent.
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~1.45 ppm (s, 3H) and ~1.35 ppm (s, 3H) : Two distinct singlets for the diastereotopic methyl protons of the isopropylidene group.
Expected ¹³C NMR Spectrum (in CDCl₃):
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~170-175 ppm : Carbonyl carbon of the methyl ester.
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~110 ppm : Quaternary carbon of the isopropylidene group (-C(CH₃)₂).
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~70-80 ppm : Carbons of the threonate backbone (C2, C3, C4).
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~52 ppm : Methyl carbon of the ester (-OCH₃).
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~25-27 ppm : Two distinct signals for the methyl carbons of the isopropylidene group.
Expected Key IR Absorptions:
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~3450 cm⁻¹ (broad) : O-H stretch of the alcohol.
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~2990-2850 cm⁻¹ : C-H stretches of the alkane portions.
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~1740 cm⁻¹ (strong) : C=O stretch of the ester.
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~1380 and ~1370 cm⁻¹ : Characteristic doublet for the isopropylidene group.
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~1200-1000 cm⁻¹ : C-O stretches from the ester and acetal groups.
Handling, Storage, and Safety
Methyl 3,4-O-isopropylidene-L-threonate is classified as a combustible liquid and should be handled with appropriate care.
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Handling : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage : Store in a tightly sealed container in a cool, dry place away from ignition sources. It is classified under Storage Class 10 for combustible liquids.
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Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3,4-O-isopropylidene-L-threonate stands as a testament to the power of chiral pool synthesis. Its well-defined stereochemistry, coupled with versatile functional groups, makes it an invaluable asset for researchers and process chemists in the pharmaceutical and agrochemical industries. The ability to translate the inherent chirality of L-threonic acid into complex molecular architectures, as demonstrated by its role in the synthesis of natural product precursors, underscores its strategic importance. This guide provides the foundational knowledge required for its effective handling, synthesis, and application, empowering scientists to leverage this key building block in the pursuit of novel chemical entities.
References
- Preparation of a Dihydrofuran Substrate from Methyl 3,4-O-isopropylidene-L-threonate: Application Notes. (n.d.). BenchChem.
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Organic Chemistry Data. (2021, October 20). Retrieved March 28, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved March 28, 2026, from [Link]
- Sun, Q., Weimann, S., et al. (2016).
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Methyl 3,4-O-isopropylidene-L-threonate. (n.d.). Chemical Substance Information. Retrieved March 28, 2026, from [Link]
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Methyl 3, 4-O-isopropylidene-L-threonate, min 95%. (n.d.). ABL Blocks. Retrieved March 28, 2026, from [Link]
- Mash, E. J., Nelson, K. A., et al. (1998). 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 75, 112; Collective Volume, 10, 297.
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0230791). Retrieved March 28, 2026, from [Link]
- Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. (2019). The Royal Society of Chemistry.
- Redetermination of methyl 3,4-O-isopropylidene-β-D-fucopyranoside monohydrate. (2009).
- Preparation method of L-threonic acid or salts thereof. (2013).
- Luo, X., et al. (2023).
